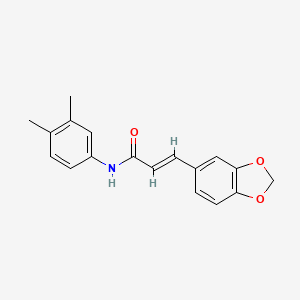
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide, also known as 3-BDA, is a synthetic molecule used in a variety of scientific research applications. It is a member of the benzodioxole family of compounds and is composed of a benzene ring connected to an oxazole ring. It is a colorless, crystalline solid with a melting point of 122-124°C. 3-BDA has been studied for its potential applications in medicine, biochemistry, and other scientific disciplines.
Applications De Recherche Scientifique
1. Polymer and Material Science
- pH-Sensitive Polymeric Materials : The compound has been used in the synthesis of polymerizable phenolphthalein derivatives, leading to pH-sensitive properties and enabling the creation of color switchable materials and hydrogels (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
2. Chemical Synthesis and Bioactivity
- Synthesis of Benzimidazole and Imidazole Inhibitors : The compound plays a role in the design and synthesis of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, demonstrating biological activity as inhibitors of human histone deacetylases (Bressi et al., 2010).
3. Medicinal Chemistry and Drug Discovery
- Anticonvulsant Activity : Research has found that certain acrylamide compounds, related to the structure of interest, have potent anticonvulsant properties in animal models, offering insights into potential therapeutic applications (Robertson et al., 1987).
4. Optoelectronic Applications
- Fluorescent Response to Local Transformation : The compound has been part of studies focusing on functional 1,3-benzodioxoles and their fluorescent response to changes in chemo-reactive pendant groups, which can be applied in the development of new optoelectronic materials (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
5. Supramolecular Chemistry
- Supramolecular Polymer Chemistry : The compound's derivatives have been used in the study of phenolphthalein-containing thermo- and pH-sensitive copolymers and their interaction with β-cyclodextrins, contributing to the field of supramolecular polymer chemistry (Fleischmann & Ritter, 2013).
6. Analytical Chemistry
- Chiral Stationary Phases in Chromatography : Acrylamide derivatives have been synthesized and used in the development of chiral stationary phases for high-performance liquid chromatography, indicating the compound's relevance in analytical chemistry (Tian et al., 2010).
7. Nanotechnology
- Design of Novel Nanostructures : The compound has been part of research in the design and characterization of novel nanomaterials, contributing to advances in the field of nanotechnology (Fahim & Shalaby, 2019).
8. Crystallography and Structural Analysis
- Crystal Structure Studies : Research involving compounds structurally related to the compound of interest has contributed to the field of crystallography, aiding in the understanding of molecular structures and interactions (Sharma et al., 2016).
9. Organometallic Chemistry
- Organometallic Polymeric Complexes : Studies have involved the use of acrylamide derivatives in the formation of organometallic polymeric complexes, showing the compound's relevance in this branch of chemistry (El-Sonbati et al., 2018).
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-6-15(9-13(12)2)19-18(20)8-5-14-4-7-16-17(10-14)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFONGEMKAJFFJK-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


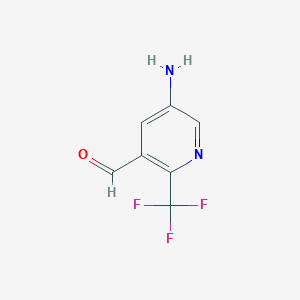
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)
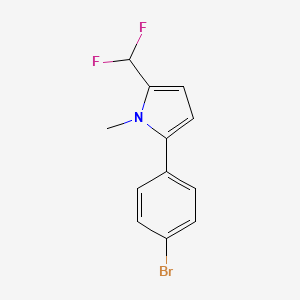
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)
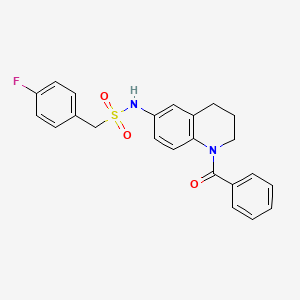
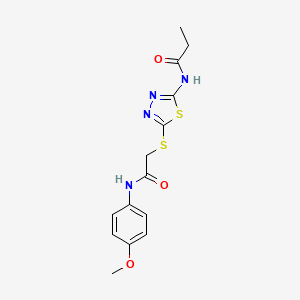
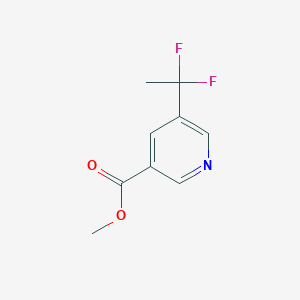
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
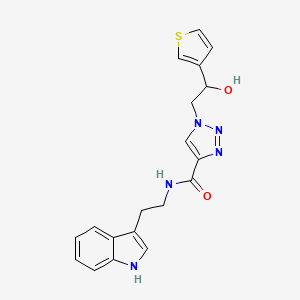
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)